4-Phenoxybenzoic acid

Overview

Description

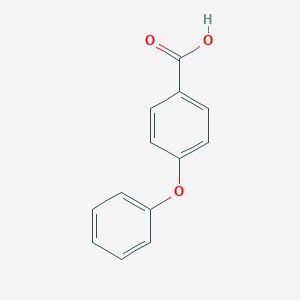

4-Phenoxybenzoic acid (CAS 2215-77-2) is a benzoic acid derivative characterized by a phenoxy group at the para position of the benzene ring. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{O}_3 $, with a molecular weight of 214.22 g/mol. The compound is synthesized via Friedel-Crafts acylation of diphenyl ether followed by oxidation to yield the carboxylic acid functionality . It serves as a critical intermediate in pharmaceutical synthesis, notably for the anticancer drug ibrutinib, and agrochemicals such as herbicides and pesticides . The global market for this compound is projected to grow at a CAGR of 11.78% (2024–2031), driven by demand in agriculture and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst. The reaction is carried out under alkaline conditions with a pH of 12-13, yielding the product with a high purity of 99.5% and a yield of 89% .

Another method involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in tetralin at 150°C. The product is purified through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxalyl chloride, DMF, dichloromethane.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed:

Oxidation: 4-Phenoxybenzoyl chloride.

Reduction: 4-Phenoxybenzyl alcohol.

Substitution: Various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

4-Phenoxybenzoic acid has demonstrated the ability to inhibit the DNA binding of the human papillomavirus (HPV) E2 protein, which is crucial in the virus's replication process. This property positions it as a potential therapeutic agent in antiviral drug development, particularly for HPV-related conditions .

Intermediate in Antibiotic Synthesis

The compound is utilized as an intermediate in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic effective against various bacterial infections, including Buruli ulcer. This application highlights its significance in developing new antibiotics and enhancing existing therapies .

Industrial Applications

Chemical Manufacturing

This compound serves as a raw material in producing coatings, adhesives, and other chemical derivatives. Its stability and reactivity make it suitable for various industrial applications, contributing to advancements in material science .

Synthesis of Functional Materials

In laboratory research, it is employed as a building block for synthesizing functional materials with specific properties. These materials are used in electronics and nanotechnology, showcasing the compound's versatility beyond traditional applications .

Biochemical Applications

Microbial Transformation

Research has indicated that this compound can be converted into its corresponding amide by the soil bacterium Bacillus cereus Tim-r01. This transformation process is significant for biotechnological applications, particularly in bioremediation and biosynthesis .

Research on Enzyme Interactions

Studies have explored the interactions between this compound and various enzymes, providing insights into its biochemical behavior and potential uses in enzyme-based assays and diagnostics .

Case Study 1: Antiviral Research

In a study aimed at identifying novel antiviral agents against HPV, researchers explored various compounds' efficacy, including this compound. The findings revealed that this compound significantly inhibited HPV E2 protein binding to DNA, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antibiotic Development

A project focused on synthesizing Sitafloxacin highlighted the role of this compound as a critical intermediate. The successful synthesis of this antibiotic using the compound underscores its importance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 4-phenoxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the binding of the HPV E2 protein to DNA, thereby preventing the replication of the virus . Additionally, derivatives of this compound have been found to inhibit alpha-reductase isozymes, affecting the metabolism of certain hormones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Physical Properties

Research Findings

- Catalytic Efficiency: GO-Cu1.8S nanocomposites improve this compound synthesis yields by 30% compared to traditional Cu catalysts .

- Hydrogen Bonding: Fluorine in 4-(4-fluorophenoxy)benzoic acid enhances intermolecular C=O···H interactions, stabilizing crystal lattices .

- Biochemical Activity: 4-Hydroxybenzoic acid derivatives exhibit antimicrobial properties, but this compound lacks this due to reduced polarity .

Biological Activity

4-Phenoxybenzoic acid (4-PBA) is an aromatic carboxylic acid with significant biological activities, making it a compound of interest in various fields, including pharmacology, toxicology, and environmental science. This article delves into the biological activities of 4-PBA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

1. Anticancer Properties:

Recent studies have indicated that derivatives of 4-PBA exhibit promising anticancer activity. For instance, a synthesized derivative demonstrated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established anticancer drugs like sorafenib. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation, suggesting its potential as a lead compound for anticancer drug development .

2. Antibacterial Activity:

Research has shown that certain derivatives of 4-PBA possess antibacterial properties. A study reported the synthesis of 4-phenoxy-5-sulfamoylbenzoic acid derivatives that exhibited dual action against urease and various bacterial strains, indicating their potential for treating gastrointestinal diseases such as peptic ulcers .

3. Enzyme Inhibition:

4-PBA has been found to inhibit specific enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on alpha-reductase isozymes, which are crucial in steroid metabolism. This inhibition may have implications for conditions influenced by steroid levels, such as prostate cancer .

Toxicological Aspects

While 4-PBA exhibits beneficial biological activities, its safety profile must also be considered. Toxicological studies reveal that exposure to phenoxybenzoic acid can lead to metabolic alterations and enzyme activity changes in animal models. For example, metabolic studies in rats showed that 4-PBA undergoes oxidation and conjugation processes, affecting its elimination and potential toxicity .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study synthesized various derivatives of 4-PBA and assessed their anticancer properties through molecular docking and cytotoxicity assays. The most potent derivative was identified as inducing significant apoptosis in cancer cell lines, with detailed analysis showing its mechanism involved interaction with the VEGFR-2 binding site .

Case Study 2: Environmental Impact Analysis

In environmental studies, 4-PBA has been monitored as a metabolite of various pesticides. Its presence in soil and water samples raises concerns about ecological impacts and human exposure through food chains . The biomonitoring data suggest that while 4-PBA is not directly toxic at low concentrations, its accumulation could disrupt local ecosystems.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenoxybenzoic acid in laboratory settings?

- Methodological Answer : this compound is commonly synthesized via coupling reactions. For example, it can be prepared by reacting 4-phenoxybenzaldehyde with sodium triacetoxyborohydride (NaBH(OAc)₃) in dry THF under mild conditions (45% yield) . Alternatively, coupling this compound with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents achieves yields of 74–86% under room temperature conditions . These methods emphasize the importance of reagent selection and solvent systems for optimizing reaction efficiency.

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) ensures purity by detecting trace impurities. Mass spectrometry (MS) provides molecular weight validation. For example, studies on structurally similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) highlight the use of SMILES strings and InChI keys for digital structural verification .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound derivatives for higher yields?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For instance, in the synthesis of kinase inhibitors like Zanubrutinib, Mitsunobu reactions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine improve coupling efficiency between this compound intermediates and hydroxylamine derivatives . Purification techniques, such as acid hydrolysis (using trifluoroacetic acid, TFA) and tert-butyldimethylsilyl (TBDMS) protection, are critical for isolating high-purity intermediates . Statistical design of experiments (DoE) can further refine temperature, solvent polarity, and catalyst ratios.

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural modifications. For example, minor changes in substituents (e.g., alkyl chain length or electron-withdrawing groups) significantly alter enzyme inhibition profiles . Researchers should cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) and leverage computational tools like pharmacophore mapping to rationalize structure-activity relationships (SAR) .

Q. How is this compound utilized in the design of kinase inhibitors?

- Methodological Answer : The compound serves as a scaffold for developing Bruton’s tyrosine kinase (BTK) inhibitors. In Zanubrutinib synthesis, this compound is coupled with pyrazole intermediates to form covalent bonds with BTK’s active site cysteine residues . Computational docking studies (e.g., using Schrödinger Suite) guide the optimization of binding affinity and selectivity by analyzing π-π stacking and hydrogen-bonding interactions with hydrophobic kinase pockets .

Q. Data Analysis and Experimental Design

Q. What experimental approaches are used to evaluate the environmental stability of this compound in agrochemical formulations?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and UV exposure simulate environmental conditions. High-resolution mass spectrometry (HRMS) identifies degradation products, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies parent compound degradation rates. Comparative studies with structurally related herbicides (e.g., 4-hydroxybenzoic acid derivatives) reveal insights into hydrolytic and photolytic pathways .

Q. How do researchers resolve spectral ambiguities in characterizing this compound derivatives?

- Methodological Answer : Advanced NMR techniques, such as 2D-COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence), resolve overlapping proton signals in aromatic regions. For example, distinguishing para-substituted phenoxy groups from ortho/meta isomers requires analyzing coupling constants and nuclear Overhauser effects (NOEs) . X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of benzoic acid cocrystals .

Properties

IUPAC Name |

4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAQFHLUEMJOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062258 | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-77-2 | |

| Record name | 4-Phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxybiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YP1JL5BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.